molecular formula C11H19N3O2 B14529373 N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide CAS No. 62347-65-3

N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide

Cat. No.: B14529373
CAS No.: 62347-65-3
M. Wt: 225.29 g/mol
InChI Key: FMFYKOLVCSRZJU-UHFFFAOYSA-N
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Description

N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

CAS No.

62347-65-3

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N-butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)propanamide

InChI

InChI=1S/C11H19N3O2/c1-5-6-7-14(10(15)8(2)3)11-13-12-9(4)16-11/h8H,5-7H2,1-4H3

InChI Key

FMFYKOLVCSRZJU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN=C(O1)C)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide
  • N-Butyl-2-methyl-N-(5-methyl-1,3,4-triazol-2-YL)propanamide
  • N-Butyl-2-methyl-N-(5-methyl-1,3,4-pyrazol-2-YL)propanamide

Uniqueness

N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to thiadiazoles and triazoles, oxadiazoles often exhibit different reactivity and stability, making them suitable for distinct applications in medicinal chemistry and materials science.

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